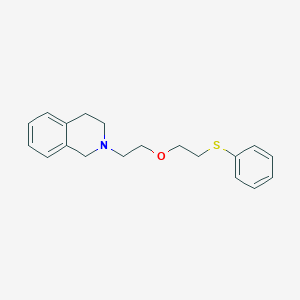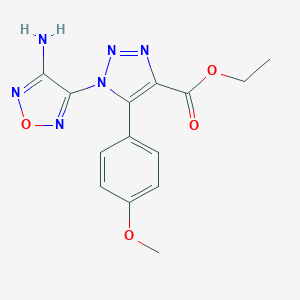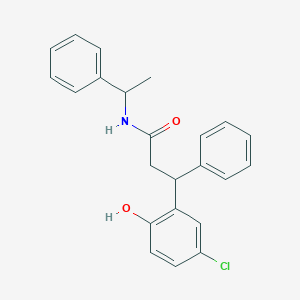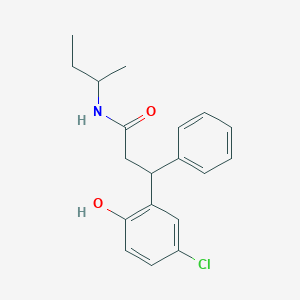![molecular formula C20H23NO4 B215588 Propyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B215588.png)
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPBA is a synthetic compound that belongs to the family of benzoic acid derivatives.
Mécanisme D'action
The mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not fully understood. However, it is believed that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. For example, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have antiviral effects by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is also stable and has a long shelf life. However, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has some limitations for lab experiments. It is a relatively new compound and its full range of effects and potential applications are not yet fully understood. In addition, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate is not readily available commercially, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to study the mechanism of action of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate in more detail to better understand its effects on the body. Furthermore, future studies could focus on developing new synthetic routes for the synthesis of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate and its derivatives, as well as developing new techniques for the purification and characterization of Propyl 4-[(2-phenoxybutanoyl)amino]benzoate.
Méthodes De Synthèse
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate can be synthesized by the reaction of 4-aminobenzoic acid with phenoxybutyric acid using propyl chloroformate as a coupling agent. The reaction yields Propyl 4-[(2-phenoxybutanoyl)amino]benzoate as a white crystalline solid with a melting point of 104-106°C.
Applications De Recherche Scientifique
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a plant growth regulator and as a pesticide. In material science, Propyl 4-[(2-phenoxybutanoyl)amino]benzoate has been used as a precursor for the synthesis of various polymers and materials.
Propriétés
Nom du produit |
Propyl 4-[(2-phenoxybutanoyl)amino]benzoate |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
propyl 4-(2-phenoxybutanoylamino)benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-14-24-20(23)15-10-12-16(13-11-15)21-19(22)18(4-2)25-17-8-6-5-7-9-17/h5-13,18H,3-4,14H2,1-2H3,(H,21,22) |
Clé InChI |
AHOCPGIJCBCMAD-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(CC)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine](/img/structure/B215505.png)
![2-{2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215509.png)

![N-methyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215514.png)
![N-cyclopentyl-N-[4-(phenylsulfanyl)butyl]amine](/img/structure/B215515.png)
![N-cyclopentyl-N-[3-(phenylsulfanyl)propyl]amine](/img/structure/B215516.png)
![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215519.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B215521.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215526.png)
![3-[(5-chloro-2-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B215527.png)

![4-Chloro-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B215530.png)
